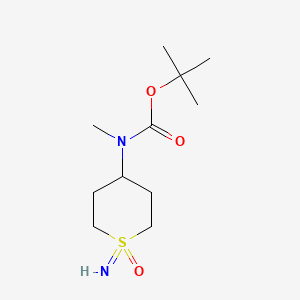

tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate

Description

tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate is a sulfur-containing heterocyclic compound featuring a thiopyran ring system functionalized with imino (NH) and oxido (O⁻) groups at the 1-position. The tert-butyl carbamate (Boc) group at the 4-position provides steric protection and modulates reactivity, making it a candidate for applications in medicinal chemistry and catalysis. Structural characterization of such compounds typically employs techniques like X-ray crystallography (using programs like SHELX ) and NMR spectroscopy (supported by tools like WinGX/ORTEP ).

Properties

IUPAC Name |

tert-butyl N-(1-imino-1-oxothian-4-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13(4)9-5-7-17(12,15)8-6-9/h9,12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRFSHBUCDYUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with specific reagents under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-Imino-1-oxidotetrahydro-2H-thiopyran-4-yl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Pharmacological Studies

The compound has shown promise in pharmacological research, particularly in the development of drugs targeting neurodegenerative diseases. Its structure allows it to interact with biological systems effectively.

Neuroprotective Properties

Research indicates that tert-butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate may exhibit neuroprotective effects by:

- Inhibiting enzymes associated with neurodegeneration.

- Reducing oxidative stress in neuronal cells.

| Property | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Malondialdehyde Reduction | TBARS Assay | Significant decrease observed |

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. Studies have shown that it can significantly reduce markers of oxidative stress, such as malondialdehyde levels.

Potential Treatment for Alzheimer's Disease

Given its neuroprotective and antioxidant properties, this compound is being investigated for its potential application in treating Alzheimer's disease. It may help by:

- Preventing amyloid beta peptide aggregation.

- Enhancing cell viability in the presence of neurotoxic agents.

In Vitro Studies

A study focused on the protective effects of the compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated a significant improvement in cell viability compared to control groups, suggesting a protective role against neurotoxic agents.

In Vivo Studies

In an animal model using scopolamine to induce cognitive decline, the compound was tested for its effects on cognitive function and oxidative stress markers. Although it showed promise in reducing oxidative stress, the cognitive improvements were not statistically significant when compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The imino group and thiopyran ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s structural analogs share the tert-butyl carbamate motif but differ in core heterocycles and substituents. Key comparisons include:

Estimated based on molecular formula (C11H19N2O3S).

*Estimated from the structure in , which includes iodine and chlorine.

Key Observations :

- The thiopyran core in the target compound introduces sulfur, which may enhance metal-binding affinity compared to pyrimidine-based analogs .

- The imino-oxido groups in the target compound create a zwitterionic structure, differing from the electroneutral hydroxy/fluoro substituents in or halogenated pyrimidines in .

Spectral and Physicochemical Properties

- NMR Signatures :

- The tert-butyl group in all compounds shows a characteristic singlet near δ 1.36 ppm (e.g., ).

- The thiopyran ring protons in the target compound are expected to resonate downfield (δ 2.5–4.0 ppm) due to sulfur’s electronegativity, contrasting with pyrimidine analogs (δ 6.5–8.5 ppm for aromatic protons in ).

- Stability: The imino-oxido group in the target compound may confer higher polarity but lower hydrolytic stability compared to the methoxy or hydroxy groups in .

Research Findings and Methodological Insights

- Structural Elucidation :

- Safety Considerations :

- While the target compound’s safety profile is undocumented, analogs like require stringent handling measures (e.g., medical consultation upon exposure), suggesting similar precautions may apply .

Biological Activity

tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate is a compound of interest due to its potential biological activities. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thiopyran ring, which may contribute to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to tert-butyl carbamate exhibit antimicrobial properties. For instance, studies have shown that carbamate derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound's structure suggests possible interactions with enzymes. Similar thiopyran derivatives have been studied for their ability to modulate enzyme activity, particularly in pathways related to inflammation and cancer. For example, some derivatives have been shown to inhibit proteases involved in tumor progression .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures possess neuroprotective effects. For instance, they may influence pathways related to oxidative stress and apoptosis, which are critical in neurodegenerative diseases such as Alzheimer's .

Case Studies

- Antimicrobial Efficacy : A study tested various carbamate derivatives against common pathogens. The results indicated that certain derivatives had significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Enzyme Interaction : In vitro assays demonstrated that thiopyran-based compounds could inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer metastasis. The inhibition was dose-dependent, with IC50 values indicating effective concentrations for therapeutic use .

The proposed mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Modulation : The compound may reduce ROS levels, thereby protecting cells from oxidative damage.

- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it may alter their function, leading to decreased activity in pathological conditions.

Toxicological Studies

Preliminary toxicological evaluations suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully assess its long-term effects and potential toxicity in vivo .

Q & A

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation if handling bulk quantities .

- Storage: Store in tightly sealed containers under refrigeration (2–8°C) to maintain stability. Avoid incompatible materials (strong acids/bases, oxidizers) .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid generating dust during cleanup .

Basic: Which spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm the carbamate and thiopyran moieties. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm () and ~28 ppm () .

- X-ray Crystallography: Employ SHELXL for small-molecule refinement. Optimize data collection using Mo-Kα radiation (λ = 0.71073 Å) and resolve anisotropic displacement parameters with WinGX/ORTEP for visual validation .

- Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] ion) and detect synthetic impurities .

Advanced: How can synthetic routes be optimized to improve yield and purity?

Methodological Answer:

- Catalytic Systems: Use palladium catalysts (e.g., Pd(dba)) with BINAP ligands in toluene for coupling reactions, as demonstrated in analogous carbamate syntheses. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Purification: Employ column chromatography (e.g., silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the product. For challenging separations, use preparative HPLC with a C18 column .

- Side Reaction Mitigation: Control temperature (20–25°C) to prevent tert-butyl group cleavage. Add stabilizers (e.g., BHT) to minimize oxidation of the thiopyran ring .

Advanced: How should researchers address discrepancies in crystallographic data refinement?

Methodological Answer:

- Software Cross-Validation: Compare results from SHELXL (for high-resolution data) with alternative programs like Olex2. Use the R and wR values to assess model accuracy. Discrepancies >5% warrant re-examination of the diffraction dataset .

- Twinned Data Handling: For twinned crystals, apply the Hooft parameter in SHELXL to refine twin laws. Validate with the ROTAX routine in WinGX to check for overfitting .

- Electron Density Maps: Analyze residual density peaks (>0.5 eÅ) to identify disordered solvent molecules or missing hydrogen atoms. Use the SQUEEZE tool in PLATON to model unresolved regions .

Advanced: What strategies resolve stability issues during long-term storage?

Methodological Answer:

- Degradation Analysis: Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor via HPLC for degradation products (e.g., free amine from carbamate hydrolysis) .

- Stabilizers: Add desiccants (e.g., molecular sieves) to storage containers. For light-sensitive samples, use amber glassware and store under nitrogen .

- Thermal Stability: Perform DSC/TGA to identify decomposition temperatures. Avoid storage above 25°C to prevent thiopyran ring oxidation .

Basic: How is the compound’s purity assessed post-synthesis?

Methodological Answer:

- Chromatography: Use HPLC with a UV detector (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase). Purity >98% is acceptable for most research applications .

- Elemental Analysis: Compare experimental C/H/N/S values with theoretical calculations (e.g., ±0.4% tolerance) .

- Melting Point: Determine the melting range (e.g., 150–152°C) to detect polymorphic impurities. Use a calibrated Kofler hot-stage apparatus .

Advanced: What computational methods support conformational analysis of the thiopyran ring?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level using Gaussian. Compare calculated NMR shifts with experimental data to validate chair vs. boat conformations .

- Molecular Dynamics (MD): Simulate solvated systems (e.g., in DMSO) at 300 K for 10 ns to study ring puckering dynamics. Analyze trajectories with VMD .

- Docking Studies: If biologically active, dock the compound into target proteins (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the carbamate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.